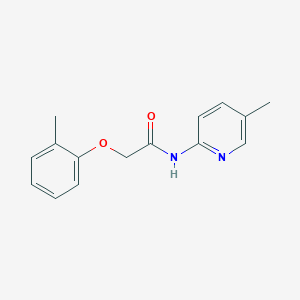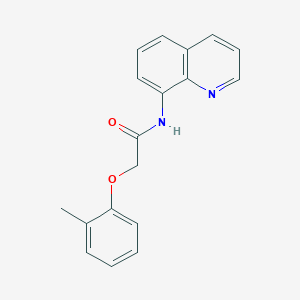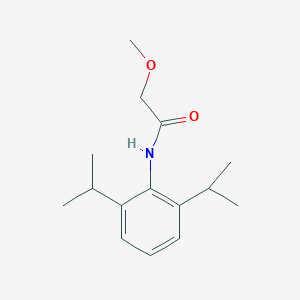
N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide is a synthetic compound that belongs to the family of phenethylamines. It has been extensively studied for its potential use in scientific research due to its unique biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It has also been found to have some affinity for the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to altered perception, mood, and cognition. It has also been found to have some anxiolytic and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide in lab experiments is its selectivity for the 5-HT2A receptor. This allows for more targeted studies related to serotonin receptor function and potential therapeutic applications. However, one limitation is the lack of research on the long-term effects of this compound.
Direcciones Futuras
There are several potential future directions for research related to N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide. One area of interest is its potential use in the treatment of various neurological disorders, such as depression and anxiety. Another area of interest is its potential use in the study of serotonin receptor function and potential therapeutic applications. Additionally, further research is needed to understand the long-term effects of this compound and its potential for abuse.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its unique biochemical and physiological effects, as well as its selectivity for the 5-HT2A receptor, make it a valuable tool for studying the central nervous system and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential long-term effects.
Métodos De Síntesis
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide involves the reaction of 2,4-dimethoxyphenylacetonitrile with chloroacetyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then reacted with 3-methylbutanoyl chloride in the presence of triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide has been extensively studied for its potential use as a research chemical. It has been found to have significant effects on the central nervous system and has been used in various studies related to neuroscience and pharmacology. It has also been studied for its potential use in the treatment of various neurological disorders.
Propiedades
Fórmula molecular |
C13H18ClNO3 |
|---|---|
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H18ClNO3/c1-8(2)5-13(16)15-10-6-9(14)11(17-3)7-12(10)18-4/h6-8H,5H2,1-4H3,(H,15,16) |
Clave InChI |
BZFPQVIAWAXMFU-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1OC)OC)Cl |
SMILES canónico |
CC(C)CC(=O)NC1=CC(=C(C=C1OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)


![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)


![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)